3,5-dibromo-2-(chloromethyl)thiophene 3,5-dibromo-2-(chloromethyl)thiophene
Brand Name: Vulcanchem
CAS No.: 7311-52-6
VCID: VC11644901
InChI:
SMILES:
Molecular Formula: C5H3Br2ClS
Molecular Weight: 290.4

3,5-dibromo-2-(chloromethyl)thiophene

CAS No.: 7311-52-6

Cat. No.: VC11644901

Molecular Formula: C5H3Br2ClS

Molecular Weight: 290.4

Purity: 95

* For research use only. Not for human or veterinary use.

3,5-dibromo-2-(chloromethyl)thiophene - 7311-52-6

Specification

CAS No. 7311-52-6
Molecular Formula C5H3Br2ClS
Molecular Weight 290.4

Introduction

Chemical Identity and Structural Features

Molecular Structure

3,5-Dibromo-2-(chloromethyl)thiophene (C₅H₃Br₂ClS) features a thiophene ring substituted with bromine atoms at the 3- and 5-positions and a chloromethyl group (-CH₂Cl) at the 2-position. This arrangement creates a sterically hindered yet electronically active framework, enabling regioselective functionalization. The bromine atoms act as leaving groups for metal-catalyzed cross-couplings (e.g., Suzuki or Stille reactions), while the chloromethyl group offers a site for nucleophilic substitution or further derivatization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₃Br₂ClS
Molecular Weight290.41 g/mol
Halogen Substituents3-Br, 5-Br, 2-CH₂Cl
CAS NumberNot publicly listed

Synthetic Pathways

Bromination of 2-(Chloromethyl)thiophene

A plausible route involves brominating 2-(chloromethyl)thiophene using bromine (Br₂) or N-bromosuccinimide (NBS). In analogous syntheses, NBS in dimethylformamide (DMF) selectively brominates thiophene derivatives at the 3- and 5-positions under controlled conditions . For example, a protocol from describes brominating 3-(2-methoxyethoxymethyl)thiophene with NBS in DMF at 0°C, yielding 2,5-dibromo derivatives. Adapting this method, 2-(chloromethyl)thiophene could undergo similar bromination to yield the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C → RT~70%*
ChloromethylationHCHO, HCl, ZnCl₂, 40°C~50%*
*Estimated based on analogous reactions.

Physicochemical Properties

Thermal Stability and Solubility

While direct data for 3,5-dibromo-2-(chloromethyl)thiophene is unavailable, related brominated thiophenes exhibit melting points between 24–25°C and solubility in polar aprotic solvents (e.g., DMF, THF). The chloromethyl group likely enhances solubility in chlorinated solvents (e.g., CH₂Cl₂), facilitating purification via column chromatography .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the chloromethyl (-CH₂Cl, δ ~4.5 ppm) and aromatic protons (δ ~7.0 ppm, split due to bromine’s inductive effects) .

  • Mass Spectrometry: Molecular ion peak at m/z 290 (C₅H₃Br₂ClS⁺) with fragmentation patterns indicative of Br and Cl loss.

Applications in Materials Science and Pharmaceuticals

Organic Electronics

The compound’s electron-deficient structure makes it a candidate for:

  • Polymer Semiconductors: As a monomer in conjugated polymers (e.g., poly(3-hexylthiophene) derivatives), it could enhance charge mobility in organic solar cells .

  • Cross-Coupling Building Block: Suzuki-Miyaura reactions with aryl boronic acids enable π-extended systems for OLED emissive layers .

Pharmaceutical Intermediates

Brominated thiophenes are precursors to anti-inflammatory agents. For instance, discloses 2,3-diaryl-5-bromothiophenes as prostaglandin synthetase inhibitors. The chloromethyl group in 3,5-dibromo-2-(chloromethyl)thiophene could be oxidized to a sulfonyl group or displaced by amines to create bioactive analogs.

DerivativeApplicationSynthetic Route
3,5-DiarylthiopheneCOX-2 InhibitorsSuzuki coupling
Thiophene-based polymersOrganic photovoltaicsGrignard metathesis

Challenges and Future Directions

  • Regioselectivity: Competing bromination at the 2- and 4-positions may require directing groups or tailored catalysts.

  • Stability: The chloromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis. Further studies should explore photocatalytic functionalization and computational modeling to optimize reaction pathways.

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